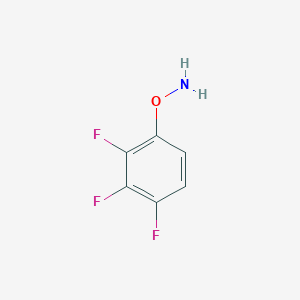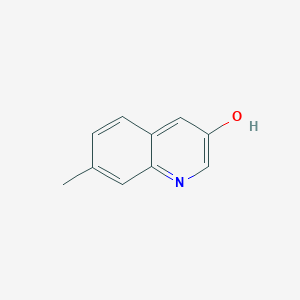![molecular formula C11H12F3N B13689774 1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)
1-[2-(Trifluoromethyl)benzyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Trifluoromethyl)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
The synthesis of 1-[2-(Trifluoromethyl)benzyl]azetidine can be achieved through several synthetic routes. One common method involves the regioselective C-2 cleavage of azetidine with benzylamine, followed by base-promoted intramolecular ring closure . Another approach utilizes photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation . Industrial production methods often involve the use of efficient and scalable synthetic protocols to ensure high yield and purity.
化学反応の分析
1-[2-(Trifluoromethyl)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as copper or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(Trifluoromethyl)benzyl]azetidine has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a probe to investigate biochemical pathways.
作用機序
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
類似化合物との比較
1-[2-(Trifluoromethyl)benzyl]azetidine can be compared with other similar compounds, such as:
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound has a similar structure but contains a carbonyl group, which imparts different chemical properties.
1-Benzyl-2-(trifluoromethyl)aziridine: This compound has a three-membered ring instead of a four-membered ring, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azetidine ring, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
1-[[2-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-5-2-1-4-9(10)8-15-6-3-7-15/h1-2,4-5H,3,6-8H2 |
InChIキー |
UPIRTMGKDKMTPB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


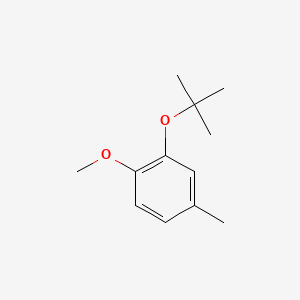
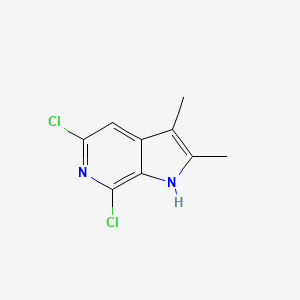
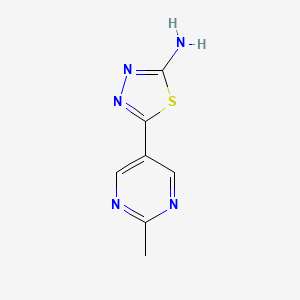
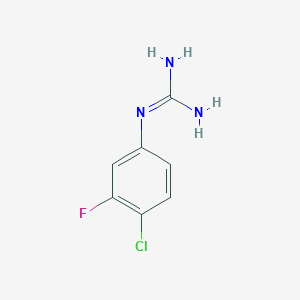
![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
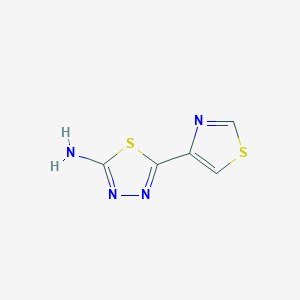
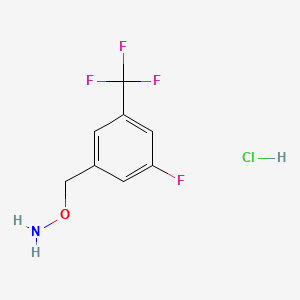
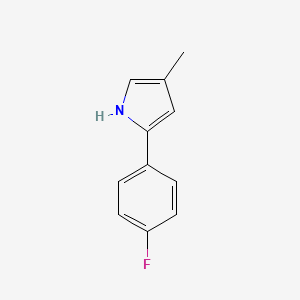
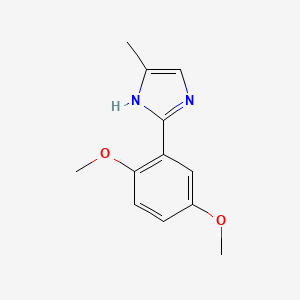
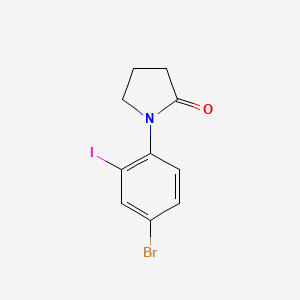
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
